molecular formula C8H5ClN2S B1612462 2-Chloro-5-(2-thienyl)pyrazine CAS No. 912762-30-2

2-Chloro-5-(2-thienyl)pyrazine

Cat. No.: B1612462
CAS No.: 912762-30-2
M. Wt: 196.66 g/mol
InChI Key: XZYCGRPUJHTKAW-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-thienyl)pyrazine is a heterocyclic organic compound that features a pyrazine ring substituted with a chlorine atom and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-thienyl)pyrazine typically involves the reaction of 2-chloropyrazine with a thienyl derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . The reaction is carried out in an organic solvent such as toluene or ethanol, and the temperature is maintained around 80-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-thienyl)pyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include 2-amino-5-(2-thienyl)pyrazine and 2-thio-5-(2-thienyl)pyrazine.

    Oxidation Reactions: Products include 2-chloro-5-(2-thienylsulfoxide)pyrazine and 2-chloro-5-(2-thienylsulfone)pyrazine.

    Reduction Reactions: Products include 2-chloro-5-(2-thienyl)dihydropyrazine.

Scientific Research Applications

2-Chloro-5-(2-thienyl)pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-thienyl)pyrazine involves its interaction with specific molecular targets. The chlorine atom and thienyl group allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(2-furyl)pyrazine: Similar structure but with a furan ring instead of a thienyl group.

    2-Chloro-5-(2-pyridyl)pyrazine: Similar structure but with a pyridine ring instead of a thienyl group.

    2-Chloro-5-(2-phenyl)pyrazine: Similar structure but with a phenyl ring instead of a thienyl group.

Uniqueness

2-Chloro-5-(2-thienyl)pyrazine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .

Properties

IUPAC Name

2-chloro-5-thiophen-2-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-8-5-10-6(4-11-8)7-2-1-3-12-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYCGRPUJHTKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587577
Record name 2-Chloro-5-(thiophen-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912762-30-2
Record name Pyrazine, 2-chloro-5-(2-thienyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912762-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(thiophen-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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